1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane hydrochloride
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Description
“1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane hydrochloride” is a chemical compound with the molecular formula C10H19NO . It has a molecular weight of 169.27 . The compound is a colorless liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19NO/c1-9(2)10(5-8-12-9)3-6-11-7-4-10/h11H,3-8H2,1-2H3 . This indicates the presence of a spirocyclic structure with an oxygen atom and a nitrogen atom in the ring system .Physical and Chemical Properties Analysis
“this compound” is a colorless liquid . It has a molecular weight of 169.27 .Scientific Research Applications
Synthesis and Characterization
Spirocyclic compounds, including those related to 1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane hydrochloride, have been synthesized through various methods. For example, the synthesis and characterization of N-acetyl-1-oxa-4-aza-spiro-4,5-decane demonstrate the interest in spirocyclic structures for their unique chemical properties, confirmed through IR, elementary analysis, and NMR techniques (Ye Fei, 2008). Similarly, the synthesis of (R)-(-)-N-dichloroacetyl-3-ethyl-1-oxa-4-aza-spiro-4.5-decane through sequential procedures underscores the methodologies for creating spirocyclic compounds with specific configurations, highlighting their synthetic versatility and potential applications in creating compounds with desired biological activities (Li-xia Zhao et al., 2011).
Advanced Synthesis & Applications
The development of gold(I)/copper(II)‐cocatalyzed tandem cyclization/Semipinacol reactions for constructing 6‐aza/oxa‐spiro[4.5]decane skeletons demonstrates an efficient strategy for creating biologically active structures, such as the marine alkaloid halichlorine (Dao‐Yong Zhu et al., 2015). This highlights the compound's relevance in synthesizing complex molecules with significant biological properties.
Novel Synthetic Approaches and Biological Activity
Research into spiro compounds also includes the synthesis of phenethyl-aza-ß-Lactam and the exploration of novel synthetic routes for spirocyclic systems. These studies reveal the compounds' potential in creating new therapeutic agents (R. Ritmaleni et al., 2005). Additionally, the investigation into the anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives underscores the biomedical research applications of spirocyclic compounds, potentially leading to the development of new drugs (J. Obniska et al., 2006).
Properties
IUPAC Name |
1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)10(5-8-12-9)3-6-11-7-4-10;/h11H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKAAOPPBJHPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)CCO1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733700 |
Source
|
Record name | 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374794-98-6 |
Source
|
Record name | 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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